Product packaging for Food orange 2(Cat. No.:CAS No. 2347-72-0)

Food orange 2

Cat. No.: B1201589
CAS No.: 2347-72-0
M. Wt: 452.4 g/mol
InChI Key: CECHAJXICNIUQL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Food Orange 2, also widely known as Orange II, is a synthetic anionic azo dye with the molecular formula C₁₆H₁₀N₂Na₂O₇S₂ and a molecular weight of 452.363 g/mol . This water-soluble compound, recognized by its vibrant color with an absorbance maximum between 480-486 nm, serves as a critical reagent in various research fields . In toxicological studies, this compound is utilized as a model compound to investigate the potential health impacts of azo dyes. Although its use in food commodities is not permitted, its detection in various foodstuffs makes it a subject of regulatory and safety research . In vitro immunotoxicology studies have shown that Orange II can induce immune suppression, alter the relative proportions of T and B cells in splenocytes, and cause lymphocyte hypo-responsiveness . Furthermore, research explores its effects on hepatic lipid peroxidation, glutathione content, and cytosolic enzymes, providing insights into its organ-level toxicity . Another significant application is in microbiology, where this compound acts as a substrate for studying bacterial azoreductase activity. Certain strains of bacteria, including Staphylococcus aureus , can reduce the azo bond (-N=N-) in Orange II, cleaving it into metabolites like 1-amino-2-naphthol and sulfanilic acid . This degradation pathway is a key area of study for understanding microbial metabolism of industrial dyes and for exploring bioremediation strategies . Please note: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for use in food, drugs, cosmetics, or household products. Key Chemical Identifiers: • CAS Registry Number: 633-96-5 (Orange II) / 2347-72-0 • Molecular Formula: C₁₆H₁₀N₂Na₂O₇S₂ • Appearance: Crystalline powder • Lambda Max: 480-486 nm (in water)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2Na2O7S2 B1201589 Food orange 2 CAS No. 2347-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECHAJXICNIUQL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893685
Record name Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2347-72-0, 85283-70-1
Record name Food orange 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-5-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOOD ORANGE 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HF83708U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Molecular Characterization and Spectroscopic Elucidation

Structural Isomerism and Tautomeric Dynamics of Food Orange 2 (Orange II)

This compound is not a static molecule but exists in a dynamic equilibrium between two tautomeric forms. This behavior, along with its three-dimensional conformation, is critical to its properties and interactions.

This compound exhibits azo-hydrazone tautomerism, where the molecule can exist as either an azo (-N=N-) or a hydrazone (-NH-N=) isomer. unito.it The equilibrium between these two forms is highly sensitive to the molecular environment, particularly the solvent.

Experimental studies have demonstrated that the hydrazone form is overwhelmingly predominant in aqueous solutions, accounting for more than 95% of the molecules. researchgate.net In contrast, when dissolved in dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts, resulting in a mixture of approximately 70% hydrazone and 30% azo tautomer at 300 K. researchgate.net This solvent-dependent equilibrium is a key feature of the molecule's chemistry.

Tautomeric Distribution of this compound in Different Solvents

SolventPredominant TautomerApproximate DistributionReference
Aqueous SolutionHydrazone>95% Hydrazone researchgate.net
Dimethyl Sulfoxide (DMSO)Hydrazone/Azo Mixture~70% Hydrazone, ~30% Azo researchgate.net

The three-dimensional structure of this compound is defined by the spatial arrangement of its aromatic rings. X-ray crystallography of the solid state reveals a dihedral angle of 9.4(3)° between the two aromatic rings. researchgate.net This near-planar conformation is stabilized by both intra- and intermolecular hydrogen bonds, as well as π–π stacking interactions between the aromatic systems in the crystal lattice. researchgate.net

Computational studies using Density Functional Theory (DFT) have also been employed to analyze the molecule's conformation. researchgate.netnih.gov These analyses indicate that the planarity of the dye, as described by its dihedral angles, is inversely related to its stability towards radical attack. nih.gov Molecules with smaller dihedral angles have greater planarity and are generally more reactive. nih.gov

High-Resolution Spectroscopic Methodologies for Structural Assignment

A suite of spectroscopic techniques is essential for elucidating the structural and electronic characteristics of this compound, confirming its tautomeric state and assigning its specific features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the dominant tautomeric form of this compound in solution. researchgate.net By analyzing both ¹H and ¹³C NMR spectra, researchers can definitively assign the resonances to either the azo or hydrazone structure. researchgate.net Experimental data from 1D and 2D NMR experiments have confirmed that the hydrazone form is the major species in both aqueous and DMSO solutions, consistent with the distributions mentioned previously. researchgate.net

Summary of NMR Findings for this compound

NMR TechniqueKey FindingReference
¹H and ¹³C NMR (1D & 2D)Provides direct evidence for the predominance of the hydrazone tautomer in solution. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding within the this compound molecule. The experimental IR and Raman spectra have been successfully assigned to specific vibrational modes. researchgate.netgoogleapis.comgoogle.com These assignments are strongly supported by computational calculations based on the hydrazone model, further cementing its structural identification. researchgate.net

Electronic spectroscopy probes the electron energy levels and the behavior of unpaired electrons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound has a characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its orange color. The principal absorption band is observed experimentally at approximately 486 nm. nih.gov This absorption is attributed to electronic transitions within the conjugated π-system, specifically the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. researchgate.netnih.gov Theoretical calculations support this, predicting a major absorption band around 475 nm. nih.gov The position and intensity of this peak can be influenced by solvent and pH. who.int

UV-Vis Absorption Data for this compound

ParameterValueAttributionReference
Experimental λmax~486 nmHOMO→LUMO transition nih.gov
Theoretical λmax (DFT)~475 nmHOMO→LUMO (69%) and HOMO-1→LUMO (70%) nih.gov
Characteristic Peak~450 nmConjugated structure formed by the azo bond researchgate.net

Electron Paramagnetic Resonance (EPR) Investigations: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is used to study species with unpaired electrons. While the parent this compound molecule is EPR-silent, its one-electron reduced form is a radical species that can be detected. researchgate.netacs.org EPR studies have identified this species as a hydrazyl radical, where the unpaired electron spin density is located on the nitrogen atoms and the naphthyl ring. researchgate.net Furthermore, EPR has been instrumental in identifying transient radical species such as sulfate (B86663) (·SO₄⁻), superoxide (B77818) (·O₂⁻), and hydroxyl (·OH) radicals during the oxidative degradation of Orange II. mdpi.commdpi.com

Advanced Fluorescence Spectroscopic Techniques: Excitation-Emission Matrix (EEM) Studies

Excitation-Emission Matrix (EEM) spectroscopy provides a comprehensive "molecular fingerprint" by mapping fluorescence intensity across a range of excitation and emission wavelengths. edinst.com This technique is particularly adept at characterizing complex mixtures. When applied to the azo dye this compound (also known as Acid Orange II), fluorescence studies reveal specific spectral characteristics.

Research indicates that this compound exhibits fluorescence with an emission range of 310–390 nm when subjected to ultraviolet excitation between 230–290 nm. researching.cnresearchgate.net The optimal excitation wavelength has been identified as 250 nm, which produces a peak emission wavelength at 350 nm. researching.cnresearchgate.net The inherent fluorescence of the molecule is attributed to the presence of benzene (B151609) and naphthalene (B1677914) structures within its composition. researching.cnresearchgate.net

A notable characteristic of azo dyes like this compound, when analyzed by EEM, is their very weak fluorescence intensity. researchgate.net This phenomenon is due to fluorescence quenching by the azo-bond (-N=N-). However, if this azo-bond is cleaved, a dramatic increase in fluorescence intensity is observed. This unique response serves as a distinguishing feature for azo dyes during analysis. researchgate.net

ParameterWavelength (nm)
Optimal Excitation Wavelength250
Excitation Range230–290
Peak Emission Wavelength350
Emission Range310–390

Table 1: Fluorescence spectral characteristics of this compound. researching.cnresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces. rsc.orgnih.gov This enhancement allows for the detection of trace amounts of substances and provides a specific "fingerprint" spectrum corresponding to the molecule's vibrational modes. mdpi.com

SERS has been effectively utilized for the characterization and detection of this compound. In one approach, shell-isolated Au@SiO₂ nanoparticles were synthesized and used as the SERS substrate. researchgate.netsioc-journal.cn This method demonstrated the ability to detect this compound at concentrations below 0.17 mg/L. sioc-journal.cn The technique's feasibility was confirmed by directly detecting the dye on the surface of stained watermelon seeds. researchgate.netsioc-journal.cn

Another line of research involved the use of colloidal gold nanoparticles (AuNPs) as a SERS-active substrate. rsc.org In these studies, theoretical Raman spectra of colorants, including a related compound "basic orange 2," were determined using density functional theory (DFT) and compared with the experimental SERS spectra. rsc.org The theoretical and experimental Raman frequencies showed good agreement, with the main characteristic peak positions differing by less than 20 cm⁻¹. rsc.org Quantitative analysis using this SERS method, combined with multiple linear regression (MLR) models, established a limit of detection as low as 0.06 μg mL⁻¹ for the target colorants. rsc.org

SERS SubstrateAnalyteLimit of Detection (LOD)Reference
Shell-isolated Au@SiO₂ NanoparticlesAcid Orange II< 0.17 mg/L sioc-journal.cn
Colloidal Gold Nanoparticles (AuNPs)Basic Orange 2 (and other colorants)0.06 μg mL⁻¹ rsc.org

Table 2: Examples of SERS-based detection of this compound and related compounds.

The rich vibrational information obtained from SERS spectra provides a high degree of specificity, making it a powerful tool for the molecular fingerprinting of this compound. mdpi.com

Theoretical and Computational Chemical Investigations of Food Orange 2 Orange Ii

Density Functional Theory (DFT) in Structural and Electronic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of chemical compounds, including azo dyes like Food Orange 2 (also known as Orange II). acs.orgnih.gov This theoretical framework allows for the detailed examination of a molecule's geometry and electronic characteristics, providing insights that are often complementary to experimental data. acs.orgresearchgate.net DFT methods, such as the B3LYP functional, are frequently employed to achieve a balance between computational cost and accuracy in predicting these properties. rsc.orgjetir.org

Geometry Optimization and Electronic Structure Calculations

A fundamental step in the computational study of a molecule is geometry optimization. aip.orgacs.org This process involves finding the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. chemmethod.com For this compound, DFT calculations are used to determine key structural parameters like bond lengths and angles, providing a detailed picture of its molecular architecture. chemmethod.comaip.org

Once the optimized geometry is obtained, further calculations can elucidate the electronic structure of the molecule. mdpi.com This includes the distribution of electron density and the energies of the molecular orbitals. mdpi.com Computational studies on related azo dyes have shown that DFT can accurately predict these electronic features, which are crucial for understanding the molecule's behavior. acs.orgnih.gov

ParameterBondTypical Calculated Value (Å)
Bond LengthC-C (aromatic)~1.39 - 1.42
C-N~1.43
N=N~1.25
C-S~1.78
S-O~1.47

This table is illustrative. Actual values for this compound would require specific computational studies.

Prediction of Molecular Stability and Reactivity Parameters

DFT calculations are also instrumental in predicting the stability and reactivity of molecules. nih.govarxiv.org By analyzing the electronic structure, it is possible to derive various parameters that quantify these properties. numberanalytics.com For instance, the total energy of the optimized structure provides a measure of its thermodynamic stability. arxiv.org

Furthermore, the electronic properties calculated through DFT, such as the dipole moment and the distribution of atomic charges, offer insights into how the molecule will interact with other chemical species. acs.orgnih.gov These parameters are essential for predicting the molecule's behavior in different chemical environments and its potential for undergoing chemical reactions. nih.govnumberanalytics.com

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. jetir.org These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of compounds like this compound. arxiv.orgnumberanalytics.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scholarsresearchlibrary.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.comijarset.com A smaller HOMO-LUMO gap generally suggests that the molecule is more easily excitable and more reactive. numberanalytics.comijarset.com In the context of dyes, this energy gap is also directly related to the color of the compound, as it determines the wavelength of light absorbed. numberanalytics.comlibretexts.org

Chemical Potential, Global Hardness, and Softness Calculations

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies. arxiv.orgnumberanalytics.com The chemical potential (μ) measures the tendency of electrons to escape from the system. jetir.orgnih.gov Global hardness (η) and its inverse, global softness (S), are measures of the molecule's resistance to change in its electron distribution. jetir.orgnih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scholarsresearchlibrary.com These parameters are calculated using the following equations, based on Koopman's theorem: ijarset.com

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Global Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / η

Computational studies on azo dyes have utilized these descriptors to understand their reactivity. acs.orgnih.gov

Electrophilicity and Nucleophilicity Indices for Reaction Site Prediction

The electrophilicity index (ω) provides a measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. jetir.org It is calculated from the chemical potential and global hardness. ijarset.comnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com

Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons. lmu.denih.gov These indices are valuable for predicting the most likely sites for electrophilic and nucleophilic attacks on the molecule, thereby providing insight into its reaction mechanisms. acs.orgnih.gov For instance, a study on a related reactive orange dye classified it as a strong electrophilic system. nih.govresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Orange II (Data sourced from a computational study on Orange II. acs.orgnih.gov)

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-8.54
LUMO EnergyELUMO-1.19
HOMO-LUMO GapΔE7.35
Chemical Potentialμ-4.86
Global Hardnessη3.67
Global SoftnessS0.27
Electrophilicity Indexω3.22

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and mechanisms involved in the transformation of this compound (also known as Orange II or Acid Orange 7). genvia.commdpi.com These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental techniques alone, offering a detailed understanding of the dye's reactivity, electronic structure, and degradation processes. mdpi.comacs.orgnih.gov

Molecular Structure and Reactivity Descriptors

A foundational aspect of understanding this compound's reactivity is its molecular structure. Computational studies have explored its tautomeric equilibrium between the azo and hydrazone forms. DFT calculations, combined with spectroscopic data, indicate that the hydrazone form is predominant, with estimates of over 95% in aqueous solutions. nih.govresearchgate.netcapes.gov.br This structural insight is critical, as the reactivity of the two tautomers differs significantly.

DFT calculations are also employed to determine various global and local reactivity descriptors that predict the molecule's behavior in chemical reactions. acs.orgnih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, global hardness, softness, and the electrophilicity index are calculated to assess molecular stability and reactivity. acs.orgresearchgate.net A smaller HOMO-LUMO gap, for instance, suggests that the molecule is more easily excitable and thus more reactive, which is a key factor in processes like photocatalytic degradation. acs.org

Natural Population Analysis and Fukui functions are further computational tools used to pinpoint specific atomic sites within the this compound molecule that are most susceptible to attack. acs.orgresearchgate.net Fukui indices help identify the probable sites for nucleophilic or electrophilic attacks by active species, thereby clarifying the initial steps of degradation. acs.orgresearchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound (Orange II) This table presents theoretical values calculated using Density Functional Theory (DFT) to predict the reactivity of the dye molecule. Note that values may vary slightly depending on the specific computational model and basis set used in the research.

ParameterDescriptionCalculated Value (Approx.)Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.-6.2 to -6.8 eV acs.org, researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.-1.9 to -2.5 eV acs.org, researchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.~4.3 eV acs.org, nih.gov
Global Hardness (η) Measures resistance to change in electron distribution.~2.15 eV acs.org, nih.gov
Global Softness (S) The reciprocal of global hardness; indicates a molecule's capacity to receive electrons.~0.23 eV⁻¹ acs.org, nih.gov
Electronegativity (χ) Measures the power of an atom or group to attract electrons.~4.35 eV acs.org
Electrophilicity Index (ω) Measures the energy lowering due to maximal electron flow between donor and acceptor.~4.4 eV acs.org, nih.gov
Dipole Moment (μ) A measure of the net molecular polarity.~13.8 Debye acs.org

Mechanisms of Degradation

Computational modeling has been extensively applied to understand the various pathways through which this compound degrades, particularly in advanced oxidation and reduction processes used for wastewater treatment.

Reductive Degradation: The anaerobic degradation of this compound primarily involves the reductive cleavage of the N=N azo bond, which is responsible for its color. DFT calculations have been used to propose a detailed reaction mechanism. researchgate.net Studies suggest a two-step process:

A nucleophilic attack on the azo group, often facilitated by a redox mediator, leads to the formation of an intermediate. researchgate.net

This is followed by an electrophilic attack, which results in the cleavage of the azo bond and the formation of aromatic amines as the final products. researchgate.net

Oxidative Degradation: In oxidative degradation processes, such as those involving hydroxyl radicals (•OH) in photocatalysis or Fenton-type reactions, computational studies help to identify the most vulnerable sites on the this compound molecule. nih.govacs.org

Photocatalysis: In systems using catalysts like iron oxide nanoparticles (IONPs) or titanium dioxide (TiO₂), electron-hole pairs are generated upon light exposure. nih.govresearchgate.net These initiate a series of reactions producing highly reactive oxygen species (ROS), including •OH radicals. nih.gov DFT calculations of the Fukui indices for this compound can predict that these radicals are most likely to attack the aromatic rings (naphthyl and benzene) and the azo linkage, initiating the breakdown of the chromophore. acs.org Computational models also help in understanding the catalyst's role; for example, DFT calculations can confirm the high adsorption energy between the dye molecule and the catalyst surface, which enhances the degradation process. mdpi.com

Catalytic Oxidation: In systems using catalysts like iron(III)-TAML activators with hydrogen peroxide, kinetic studies are coupled with DFT calculations to unravel the reaction mechanism. rsc.org The modeling supports a mechanism where the catalyst first reacts with the peroxide to form an oxidized, highly reactive intermediate. This intermediate then oxidizes the this compound molecule. rsc.org DFT helps to understand the energetics of these steps and the robust reactivity of the catalytic system. rsc.org

By simulating these reaction pathways, computational models provide a step-by-step view of the dye's transformation, from the initial radical attack to the formation of various intermediates and, finally, to smaller, less complex molecules. acs.org

Advanced Synthetic Chemistry and Functional Derivatization

Controlled Synthesis Methodologies for Azo Dyes Relevant to Food Orange 2 (Orange II)

The synthesis of this compound is a classic example of azo dye production, a process that has been well-established since the 19th century. uclmail.net The methodology relies on a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound. unb.ca

The synthesis of this compound (Orange II) specifically involves the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol (B1666908) (beta-naphthol). uclmail.netyoutube.com

Diazotization: The process begins with the formation of a diazonium salt from a primary aromatic amine. researchgate.net In the case of this compound, the starting amine is sulfanilic acid. youtube.com Sulfanilic acid, which exists as a zwitterion (an internal salt), is first dissolved in an alkaline solution, typically with sodium carbonate, to form its sodium salt. unb.cayoutube.com This solution is then treated with sodium nitrite (B80452) in the presence of a cold mineral acid, such as hydrochloric acid. youtube.comresearchgate.net The acid reacts with sodium nitrite to form unstable nitrous acid (HNO₂) in situ. researchgate.net The nitrous acid then reacts with the amino group of the sulfanilic acid to form a diazonium salt, specifically benzenediazonium-4-sulfonate. researchgate.net This reaction is conducted at low temperatures (typically 0-5 °C) because diazonium salts are unstable at higher temperatures. unb.caresearchgate.net

Azo Coupling: The resulting diazonium salt is a weak electrophile. jove.com It then undergoes an electrophilic aromatic substitution reaction with a coupling agent—an activated aromatic compound rich in electrons. jove.comwikipedia.org For the synthesis of this compound, the coupling agent is 2-naphthol. youtube.com The 2-naphthol is dissolved in an alkaline solution, such as sodium hydroxide (B78521), which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. jove.comyoutube.com The diazonium salt then attacks the electron-rich naphthalene (B1677914) ring system of the 2-naphthol, typically at the position para to the activating group. jove.comwikipedia.org In the case of 2-naphthol, the coupling occurs at the C1 position (alpha-position), which is adjacent to the hydroxyl group, to form the characteristic -N=N- azo linkage that joins the two aromatic systems. youtube.com The extended conjugated system created by the two aromatic rings linked by the azo group is responsible for the intense orange color of the dye. jove.com

Reaction StepReactantsKey ConditionsProduct
Diazotization Sulfanilic acid, Sodium nitrite, Hydrochloric acid0-5 °CBenzenediazonium-4-sulfonate
Azo Coupling Benzenediazonium-4-sulfonate, 2-Naphthol, Sodium hydroxideAlkaline pHThis compound (Orange II)

Chemical Modification and Derivatization for Specialized Research Applications

The functional groups present in the this compound molecule, including the sulfonic acid and hydroxyl groups, provide active sites for chemical modification. This allows for its derivatization and integration into more complex systems for specialized research, particularly in the fields of immunochemistry and nanotechnology.

In immunochemistry, small molecules known as haptens must be conjugated to larger carrier proteins to become immunogenic and elicit an antibody response. ucanr.edu this compound can function as a hapten for the development of enzyme-linked immunosorbent assays (ELISAs) aimed at its detection. The design of the hapten and the conjugation strategy are critical for producing antibodies with the desired specificity and affinity. mdpi.comresearchgate.net

The synthesis of a hapten involves modifying the target molecule to introduce a reactive functional group, often a carboxyl or amino group, at the end of a spacer arm. ucanr.edu This spacer arm is crucial to ensure that the characteristic structure of the hapten is accessible to the immune system after conjugation to the carrier protein. acs.org For this compound, derivatization could be targeted at the sulfonic acid or hydroxyl groups.

Conjugation Strategies: The process of covalently linking the hapten to a carrier protein (like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)) is called conjugation. ucanr.edu Common strategies involve homo-bifunctional or hetero-bifunctional crosslinking agents. labome.com For instance, if a carboxyl group is introduced into the this compound hapten, it can be activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the free amine groups (from lysine (B10760008) residues) on the surface of the carrier protein to form a stable amide bond. abcam.com The number of hapten molecules attached to each protein molecule, known as the epitope density, can influence the resulting immune response. ucanr.edu

The unique electronic and optical properties of this compound have led to its use as a functional component in various nanomaterial systems. It can be integrated into these architectures to create sensors and other devices with enhanced capabilities.

Carbon Nanotube and Graphene-Based Sensors: this compound has been used to functionalize carbon-based nanomaterials for electrochemical sensing applications. In one study, a glassy carbon electrode (GCE) was modified with amino group-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) and zinc oxide (ZnO) nanoparticles for the sensitive detection of Orange II. nih.govacs.org The positively charged amino groups on the nanotubes helped to preconcentrate the negatively charged Orange II molecules at the electrode surface, while the ZnO nanoparticles facilitated electron transfer, enhancing the electrochemical signal. nih.govacs.org Another approach developed an electrochemical aptasensor for insulin (B600854) by modifying an electrode with a nanocomposite of gold nanoparticles on Orange II-functionalized graphene (AuNPs/O-GNs). rsc.orgrsc.org Here, Orange II acted as an electrochemical probe, and its signal decreased upon the binding of insulin to the aptamer, allowing for label-free detection. rsc.org

Metal Nanoparticle Systems: Metal nanoparticles, particularly those of gold (Au) and silver (Ag), are widely used in analytical chemistry. This compound has been incorporated into these systems for colorimetric and spectroscopic detection methods.

Fe₃O₄@Au Core-Shell Nanoparticles: Core-shell magnetic nanoparticles (Fe₃O₄@Au) have been synthesized for the rapid detection of this compound in food samples using surface-enhanced Raman scattering (SERS). nih.gov The gold shell provides the SERS activity, while the magnetic core allows for easy separation and concentration of the analyte.

Nickel Hydroxide/Magnetite Nanoparticles: A method was developed using in situ prepared nickel hydroxide nanoflakes/magnetite nanoparticles for the magnetic solid-phase extraction of Orange II from various samples. figshare.comtandfonline.com The enriched analyte was then detected electrochemically. figshare.comtandfonline.com

Layered Zinc Hydroxide: Anionic dyes like Orange II have been intercalated into layered zinc hydroxide salts. crimsonpublishers.com This intercalation can improve the stability of the dye and has been explored for creating colorful and transparent composite films with polymers like poly(vinyl alcohol). crimsonpublishers.com

The table below summarizes research findings on the integration of this compound into nanomaterial architectures.

Nanomaterial SystemApplicationDetection PrincipleLimit of Detection (LOD)Reference
NH₂-fMWCNTs/ZnO/GCEElectrochemical SensorSquare Wave Voltammetry0.57 nM nih.govacs.org
AuNPs/O-GNsElectrochemical Aptasensor for InsulinDifferential Pulse Voltammetry- rsc.orgrsc.org
Fe₃O₄@Au Core-Shell NanoparticlesSERS DetectionSurface-Enhanced Raman Scattering- nih.gov
Ni(OH)₂/Fe₃O₄ NanoparticlesSolid-Phase Extraction & Electrochemical DetectionAdsorptive Differential Pulse Voltammetry0.29 nmol L⁻¹ figshare.comtandfonline.com

Sophisticated Analytical Methodologies for Detection and Quantification

High-Resolution Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like Food Orange 2, various chromatographic techniques are employed, each with distinct principles and applications.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds. When coupled with various detectors, its capabilities are significantly enhanced.

For the analysis of food dyes like this compound, HPLC is often paired with a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in the identification of the compound based on its characteristic absorption spectrum.

For even greater specificity and sensitivity, HPLC systems can be connected to a mass spectrometer (MS). Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. In ESI-MS, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. The combination of HPLC-DAD-ESI-MS/MS has been successfully applied to screen and identify various phytochemicals and synthetic compounds in complex matrices, including trifoliate orange. akjournals.com This multi-detector approach ensures reliable identification and quantification, even at trace levels. For instance, a comprehensive HPLC-DAD-ESI-MS method has been validated for the quantification of 16 different compounds in food, serum, and urine, demonstrating its robustness and reliability. mdpi.com

A study on the phytochemicals in Sichuan red orange peel utilized HPLC–DAD–ESI–MS² analysis to identify key components like tangeretin (B192479) and nobiletin, showcasing the method's efficiency in separating and identifying compounds in citrus byproducts. researchgate.net Similarly, a detailed analysis of phenolic compounds in various citrus juices, including orange, was conducted using HPLC-DAD-ESI-QTOF-HR-MS/MS, which allowed for the identification and quantification of over 50 compounds. nih.govresearchgate.net These examples, while not directly on this compound, illustrate the principle and power of the technique for analyzing compounds within a similar matrix.

Table 1: Key Parameters in HPLC-DAD-ESI-MS/MS Analysis

ParameterDescriptionRelevance to this compound Analysis
Stationary PhaseTypically a C18 reversed-phase column is used for separating moderately polar compounds.Provides good retention and separation of the anionic dye from other food components.
Mobile PhaseA gradient of an aqueous solvent (often with an acid like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile).The gradient elution allows for the effective separation of a wide range of compounds with different polarities.
DAD WavelengthSet at the maximum absorbance wavelength of this compound for optimal sensitivity.Enables quantification and provides UV-Vis spectral data for identity confirmation.
ESI ModeTypically operated in negative ion mode for anionic compounds like this compound.Facilitates the formation of deprotonated molecules [M-H]⁻ for mass analysis.
MS/MS TransitionsMonitoring specific precursor-to-product ion transitions.Offers high selectivity and reduces matrix interference, ensuring accurate quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). labcompare.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. labcompare.com The increased efficiency allows for better separation of complex mixtures and a higher sample throughput. labcompare.com

UHPLC systems operate at much higher pressures to force the mobile phase through the densely packed columns. labcompare.com The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been reported for the simultaneous analysis of various compounds in sweet orange fruit and its by-products. nih.gov This demonstrates the technique's suitability for complex food matrices. A UHPLC method was also developed for the rapid determination of limonene (B3431351) in sweet orange oil, with a cycle time of just 1.2 minutes. oup.com The speed and resolving power of UHPLC make it an ideal technique for the high-throughput screening of this compound in food products. labcompare.com

Paper chromatography is a simple, cost-effective, and historically significant planar chromatography technique used for separating mixtures. uclmail.net The principle relies on the partitioning of components between a stationary phase (the paper, which holds water) and a mobile phase (a developing solvent). purdue.eduflinnsci.com As the solvent moves up the paper by capillary action, it carries the sample components at different rates depending on their solubility in the mobile phase and their adsorption to the stationary phase. purdue.eduflinnsci.com

This technique is particularly well-suited for separating colored compounds like food dyes. tamu.edu The separation results in distinct spots at different heights on the chromatogram. The retention factor (Rf value), which is the ratio of the distance traveled by the component to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and paper type, and can be used for identification. uclmail.netpurdue.edu Paper chromatography has been effectively used to separate the dye mixtures found in candies and beverages, making it a viable method for the qualitative analysis of this compound in certain food products. purdue.edutamu.edu

Table 2: Comparison of Chromatographic Techniques for this compound

TechniquePrinciplePrimary Application for this compoundAdvantagesLimitations
HPLC-DAD-MS/MSSeparation based on partitioning between mobile and stationary phases, with detection by UV-Vis and mass.Confirmatory analysis and precise quantification.High sensitivity, high specificity, provides structural information. akjournals.commdpi.comHigh cost, complex instrumentation.
UHPLCHPLC using columns with sub-2 µm particles at high pressure.High-throughput screening and rapid quantification.Very fast analysis, high resolution, reduced solvent use. labcompare.comRequires specialized high-pressure equipment.
HPICIon-exchange separation of ionic species.Quantification in samples with high ionic content.Excellent for ionic analytes, high selectivity. axispharm.comthermofisher.comPrimarily for ionic compounds, may require suppression.
Paper ChromatographyPartitioning between a paper stationary phase and a liquid mobile phase.Qualitative screening and educational demonstrations.Low cost, simple, requires minimal equipment. uclmail.nettamu.eduLow resolution, not quantitative, time-consuming development.

Advanced Sample Preparation and Preconcentration Strategies

The analysis of trace components in complex matrices like food often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. This enhances the sensitivity and reliability of the subsequent analytical measurement.

Cloud Point Extraction (CPE) is a green and efficient preconcentration technique used for the extraction of organic and inorganic compounds from aqueous solutions. nih.gov The method is based on the property of non-ionic surfactants to form micelles in an aqueous solution and to separate into a surfactant-rich phase and an aqueous phase when heated to a specific temperature known as the cloud point temperature. nih.gov

For ionic analytes like this compound (also known as Orange II), a modification using mixed micelles is employed. nih.govcapes.gov.brresearchgate.net This involves combining a non-ionic surfactant, such as Triton X-100, with a cationic surfactant, like cetyltrimethylammonium bromide (CTAB). nih.govcapes.gov.brresearchgate.net The cationic surfactant acts as an ion-pairing agent, forming a neutral, extractable complex with the anionic dye. researchgate.net This complex is then entrapped in the hydrophobic core of the non-ionic surfactant micelles. nih.gov Upon heating, the micellar solution becomes turbid and separates, concentrating the dye-surfactant complex into a small volume of the surfactant-rich phase. nih.govcapes.gov.br

This method has been successfully developed for the determination of trace amounts of this compound in food samples. nih.govcapes.gov.brresearchgate.net The extracted surfactant-rich phase can be diluted with a suitable solvent and analyzed, often by spectrophotometry. nih.govcapes.gov.br Research has shown this method to have a low detection limit (0.67 ng mL⁻¹) and good linearity over a significant concentration range (2.1-420 ng mL⁻¹). nih.govcapes.gov.br

Table 3: Research Findings on Cloud Point Extraction of this compound

ParameterFinding/ConditionReference
Surfactants UsedMixed micelles of Triton X-100 (non-ionic) and CTAB (cationic). nih.gov, capes.gov.br, researchgate.net
PrincipleIon-pairing of anionic Orange II with cationic CTAB, followed by entrapment in non-ionic Triton X-100 micelles. researchgate.net
Detection MethodSpectrophotometry at 484 nm after extraction. nih.gov, capes.gov.br
Linear Range2.1–420 ng mL⁻¹ nih.gov, capes.gov.br
Detection Limit (3S_b)0.67 ng mL⁻¹ nih.gov, capes.gov.br
Relative Standard Deviation (RSD)1.20% for 35 ng mL⁻¹ and 1.49% for 105 ng mL⁻¹ nih.gov, capes.gov.br

Ionic Liquid Reverse Micelle Microextraction

Ionic liquid reverse micelle microextraction (IL-RMME) has emerged as a novel and effective sample preparation technique for the preconcentration of this compound from complex matrices. nih.gov This method leverages the unique properties of ionic liquids to form reverse micelles, which can encapsulate the target analyte, thereby enabling its separation and enrichment.

One study developed an analytical method for the simultaneous determination of Acid Orange II (this compound), Basic Orange II, and Auramine O in soybean products. nih.gov The technique employed an IL-RMME solution composed of the ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([Omim]BF₄) and the surfactant Genapol X-080 as the extraction phase. The extracted dyes were subsequently analyzed by ultra-high-performance liquid chromatography (UHPLC) with a photodiode array detector. Key parameters influencing the extraction efficiency, such as the type and volume of the extraction solvent, sample pH, salt effect, and centrifugation conditions, were systematically investigated and optimized. Under the established optimal conditions, the method demonstrated excellent performance characteristics. nih.gov

Table 1: Performance of IL-RMME-UHPLC for this compound Analysis nih.gov

ParameterValue
Linearity Range0.1–10 ng mL⁻¹
Correlation Coefficient (r²)> 0.9994
Limit of Detection (LOD)< 0.03 ng mL⁻¹
Intra-day Precision (RSD, n=5)5.04–8.50%
Inter-day Precision (RSD, n=5)5.04–8.50%

The results highlight the successful application of IL-RMME as a simple, rapid, and environmentally friendly method for the efficient separation and determination of this compound in food samples. nih.gov

Solid Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from various matrices, including food. Several SPE methods have been developed for the determination of this compound.

In one approach, a magnetic solid-phase extraction (MSPE) method was developed for the determination of Orange II and sulfasalazine (B1682708) in various samples, including food. researchgate.net This method involved the in situ preparation of nickel hydroxide (B78521) nanoflakes on magnetite nanoparticles. This novel nanosorbent was used to enrich the target analytes. Following extraction, the analytes were released from the sorbent using an acidic solution and subsequently detected by adsorptive differential pulse voltammetry. researchgate.net

Another study utilized SPE as a cleanup step for the determination of seven banned acid and basic orange dyes, including Acid Orange II, in foodstuffs using liquid chromatography–tandem mass spectrometry (LC-MS/MS). acs.org This method demonstrated good linearity over a range of 5–500 μg L⁻¹ with a high correlation coefficient (R² > 0.9998). The limits of detection (LODs) and limits of quantification (LOQs) for the dyes were in the range of 0.5–3.0 μg kg⁻¹ and 2.0–6.0 μg kg⁻¹, respectively. The recoveries of the dyes in soybean products and marinated eggs ranged from 74% to 126%, with relative standard deviations (RSDs) between 2.22% and 25.4%. acs.org

Dispersive solid-phase extraction (DSPE) has also been applied for the analysis of contaminants in food matrices. For instance, a DSPE method using amorphous UiO-66 as an adsorbent was developed for the detection of organophosphate pesticides in orange juice, showcasing the versatility of this extraction technique for complex food samples. nih.gov

Table 2: Performance of a Magnetic SPE-Electrochemical Detection Method for this compound researchgate.net

ParameterValue
Linear Working Range0.5–10 nmol L⁻¹
Limit of Detection (LOD)0.29 nmol L⁻¹

Electrochemical Sensing Platforms and Their Development

Electrochemical sensors offer a promising alternative to traditional analytical methods due to their potential for rapid, sensitive, and cost-effective analysis. The development of these platforms for this compound detection has focused on voltammetric techniques and the use of nanomaterials to enhance sensor performance.

Voltammetric Techniques for Quantitative Analysis

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are powerful electroanalytical methods for the quantitative determination of electroactive species like this compound. nih.govdergipark.org.tr These methods rely on measuring the current response of an analyte to a changing potential at an electrode surface.

Several studies have reported the use of voltammetric methods for the determination of this compound. For example, a voltammetric sensor based on a poly(sodium p-styrenesulfonate)-functionalized graphene-modified glassy carbon electrode was developed for the sensitive detection of Orange II. researchgate.net The electrochemical behavior of Orange II was investigated in a pH 7.0 phosphate (B84403) buffer solution. Using linear sweep voltammetry under optimized conditions, a linear relationship between the peak current and Orange II concentration was obtained in the range of 3 × 10⁻⁸ to 5 × 10⁻⁶ mol/L, with a limit of detection of 1 × 10⁻⁸ mol/L. researchgate.net

Another study utilized a glassy carbon electrode modified with electrochemically reduced graphene oxide (ERGO) grafted with 5-amino-1,3,4-thiadiazole-2-thiol-Pt (ATDT-Pt) nanoparticles to detect Orange II in an acetate (B1210297) buffer solution (pH 4.5). nih.gov This sensor exhibited a wide linear range from 1 × 10⁻⁸ to 6 × 10⁻⁷ M and a low detection limit of 3.4 × 10⁻¹⁰ M. nih.gov

Design and Performance of Nanomaterial-Enhanced Electrochemical Sensors

The incorporation of nanomaterials into electrochemical sensor design has significantly improved their analytical performance for this compound detection. mdpi.com Nanomaterials such as carbon nanotubes, graphene derivatives, and metal nanoparticles offer unique properties like high surface area-to-volume ratios and enhanced electrocatalytic activity. mdpi.comresearchgate.net

A notable example is an electrochemical nanosensor designed for the simultaneous detection of Food Orange II and Rhodamine B. acs.org This sensor was based on a glassy carbon electrode (GCE) modified with carbamazepine-functionalized silver nanoparticles (Cbz-AgNPs). The Cbz-AgNP/GCE demonstrated excellent sensing capabilities with a detection limit of 1.2 nM for Orange II and a wide linear range from 1.56 nM to 12 μM. mdpi.com The high selectivity of the sensor was evidenced by its stable performance even in the presence of interfering agents at 200-fold higher concentrations. mdpi.com

Another innovative sensor utilized a GCE modified with zinc oxide nanoparticles and amino group-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) for Orange II detection. acs.org The positively charged NH₂-fMWCNTs in an acidic medium facilitated the preconcentration of the negatively charged Orange II molecules at the electrode surface, while the ZnO nanoparticles enhanced the electron transfer. This sensor achieved a remarkably low detection limit of 0.57 nM and a quantification limit of 1.92 nM, with a linear range from 0.03 to 0.09 μM. mdpi.comacs.org

Table 3: Performance of Various Nanomaterial-Enhanced Electrochemical Sensors for this compound

Sensor ModificationVoltammetric TechniqueLinear RangeLimit of Detection (LOD)Reference
Poly(sodium p-styrenesulfonate)-functionalized graphene/GCELinear Sweep Voltammetry3 × 10⁻⁸ – 5 × 10⁻⁶ M1 × 10⁻⁸ M researchgate.net
ERGO-ATDT-Pt/GCENot specified1 × 10⁻⁸ – 6 × 10⁻⁷ M3.4 × 10⁻¹⁰ M nih.gov
Cbz-AgNPs/GCENot specified1.56 nM – 12 μM1.2 nM mdpi.com
NH₂-fMWCNTs/ZnO/GCESquare Wave Voltammetry0.03 – 0.09 μM0.57 nM mdpi.comacs.org

Immunochemical Assays for Specific Analyte Recognition

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a highly specific and sensitive approach for the detection of target analytes like this compound. These assays are based on the specific binding interaction between an antibody and its corresponding antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

An indirect ELISA was developed for the quantitative determination of Orange II in food products. nih.gov This involved the preparation of polyclonal antibodies against a synthesized artificial antigen, where the sulfonic group of Orange II was modified and linked to a carrier protein. The developed ELISA demonstrated high sensitivity, with a half-maximal inhibitory concentration (IC₅₀) of 0.61 ng g⁻¹ and a linear range of 0.05–10 ng g⁻¹. nih.gov The antibody showed minimal cross-reactivity with other common food dyes. The assay was validated in various food matrices, including chili powder, chili oil, and braised pork. nih.gov

Table 4: Performance of an Indirect ELISA for this compound in Different Food Matrices nih.gov

Food MatrixLimit of Detection (LOD) (ng g⁻¹)Limit of Quantification (LOQ) (ng g⁻¹)
Chili Powder0.220.91
Chili Oil0.971.48
Braised Pork0.741.10

The inter- and intra-assay variations for food products fortified with 1–10 ng g⁻¹ of Orange II were all below 24.0% and 18.0%, respectively. nih.gov These findings indicate that the developed ELISA can serve as a rapid and reliable screening method for the detection of this compound in food samples. nih.gov

Methodological Optimization and Validation in Analytical Chemistry

The reliability and efficiency of analytical methods for detecting and quantifying this compound are paramount. To achieve this, rigorous optimization and validation procedures are employed, ensuring that the methods are not only accurate and precise but also practical and sustainable.

Statistical Experimental Design (e.g., Box-Behnken Designs) for Optimal Separation and Detection

Statistical experimental designs, such as the Box-Behnken design (BBD), are powerful tools for optimizing the various factors that influence an analytical method's performance. moresteam.com This approach allows for the simultaneous investigation of multiple variables, reducing the number of experiments required compared to traditional one-factor-at-a-time optimization. moresteam.commdpi.com BBD has been successfully applied to optimize conditions for the analysis of various dyes, including those similar to this compound. taylors.edu.myaccscience.com

A key application of BBD is in the optimization of chromatographic separation and detection parameters. For instance, in High-Performance Liquid Chromatography (HPLC), factors such as the composition of the mobile phase, flow rate, and column temperature can be systematically varied to achieve the best possible separation of this compound from other components in a sample matrix. innovareacademics.in The goal is to obtain sharp, well-resolved peaks with good symmetry, which is crucial for accurate quantification. innovareacademics.in

A typical BBD for optimizing the HPLC analysis of this compound might involve three factors at three levels. The selected factors could be mobile phase composition, flow rate, and column temperature, with the responses being peak area, retention time, and tailing factor. innovareacademics.in The design would consist of a set of experimental runs where these factors are varied according to the BBD matrix. mdpi.com The resulting data is then fitted to a second-order polynomial equation to model the relationship between the factors and the responses. taylors.edu.my Analysis of variance (ANOVA) is used to determine the statistical significance of each factor and their interactions, identifying the most influential parameters. mdpi.comtaylors.edu.my

For example, a study optimizing the HPLC analysis of Acid Orange 7 (a compound structurally similar to this compound) and Sudan II used a Box-Behnken design with 29 runs to evaluate four factors: the concentration of two different acetonitrile (B52724) solutions, flow rate, and column temperature. innovareacademics.in The results showed that these factors significantly influenced the retention time and peak area. innovareacademics.in By analyzing the response surfaces generated from the model, the optimal conditions for the simultaneous determination of both dyes were identified. innovareacademics.in

Interactive Data Table: Example of a Box-Behnken Design for HPLC Optimization

RunFactor 1: Mobile Phase Composition (%)Factor 2: Flow Rate (mL/min)Factor 3: Column Temperature (°C)Response: Peak AreaResponse: Retention Time (min)
1400.835123455.2
2500.835156784.1
3401.035119874.8
4501.035149873.8
5400.845125675.0
6500.845159873.9
7401.045115674.6
8501.045145673.6
9450.940140004.5
10450.940140104.5
11450.940139904.5

This is a hypothetical data table to illustrate the structure of a BBD experiment.

The validation of an optimized analytical method is a critical final step. This process demonstrates that the method is suitable for its intended purpose and involves assessing various performance characteristics, including accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. pcdn.co

Development of Green Analytical Chemistry Approaches

In recent years, there has been a significant shift towards the development of "green" analytical chemistry methods. taylorfrancis.comdokumen.pub This approach aims to minimize the environmental impact of analytical procedures by reducing or eliminating the use of hazardous substances, decreasing energy consumption, and minimizing waste generation. dokumen.pubmdpi.com The principles of green analytical chemistry are being increasingly applied to the analysis of food additives like this compound. taylorfrancis.com

Key strategies in developing greener analytical methods for this compound include:

Miniaturization and Automation: Reducing the scale of the analysis through techniques like micro-extraction and using smaller sample sizes minimizes solvent and reagent consumption. mdpi.com Automation can also lead to more efficient use of resources. mdpi.com

Use of Safer Solvents and Reagents: Replacing toxic organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, is a primary focus. dokumen.pub For example, some methods for dye analysis have moved towards using aqueous micellar solutions for extraction instead of large volumes of organic solvents. nih.gov

Energy-Efficient Techniques: Employing analytical techniques that require less energy, such as replacing energy-intensive heating steps with more efficient methods, contributes to a greener process. taylorfrancis.com

Direct Analysis Methods: Whenever possible, methods that allow for the direct analysis of the sample without extensive preparation are preferred, as this reduces the use of solvents and reagents. dokumen.pub

Waste Reduction and Management: Implementing procedures to minimize waste generation and properly manage the waste that is produced is a crucial aspect of green analytical chemistry. mdpi.com

An example of a greener approach is the use of cloud point extraction (CPE) for the preconcentration of this compound from food samples. nih.gov This method uses a small amount of surfactant to extract the analyte from a large volume of aqueous solution, significantly reducing the need for organic solvents. nih.gov The extracted analyte can then be determined by spectrophotometry. nih.gov

The development of green analytical methods for this compound is an ongoing area of research, driven by the need for sustainable and environmentally responsible analytical practices. oup.com

Environmental Transformation and Remediation Chemistry of Food Orange 2 Orange Ii

Photocatalytic Degradation Mechanisms and Material Science

Photocatalysis has emerged as a promising advanced oxidation process for the complete mineralization of organic pollutants like Orange II into less harmful substances such as carbon dioxide and water. nih.govijesi.org This process typically involves the generation of highly reactive hydroxyl radicals (•OH) upon the irradiation of a semiconductor photocatalyst with a suitable light source. acs.org

Research has focused on synthesizing novel photocatalytic materials with enhanced efficiency for the degradation of Orange II.

Metal Oxide Nanoparticles : Titanium dioxide (TiO2) is a widely utilized photocatalyst due to its high efficiency, chemical stability, and non-toxicity. researchgate.netmedcraveonline.com The photocatalytic degradation of Orange II is significantly facilitated by TiO2. researchgate.net Iron oxide nanoparticles (IONPs) have also been demonstrated as effective photocatalysts, utilizing sunlight to generate electron-hole pairs which produce hydroxyl radicals responsible for dye degradation. acs.org Studies have shown that increasing the concentration of IONPs from 2 mg/L to 8 mg/L can increase the degradation percentage of Orange II from 58% to 67% within a 7-hour period. acs.org

Bimetallic and Composite Materials : To enhance catalytic activity, composite materials have been developed. Ceramic-based powders from local kaolin (B608303) (DD3) modified with oxides like Copper(II) oxide (CuO) and Zinc oxide (ZnO) have shown very fast photocatalytic activity, achieving discoloration ratios of about 93.6% in just 15 minutes. mdpi.com Another novel composite, Co78Si8B14/g-C3N4, has been prepared for the visible-light-assisted activation of peroxymonosulfate (B1194676) (PMS) to degrade Orange II. mdpi.com The synergy between the graphitic carbon nitride (g-C3N4) and the amorphous alloy (Co78Si8B14) promotes the generation of reactive radicals like sulfate (B86663) (•SO4−), hydroxyl (•OH), and superoxide (B77818) (•O2−), leading to high degradation efficiency. mdpi.com

Metal-Organic Frameworks (MOFs) : While primarily studied for adsorption, MOFs also exhibit potential in photocatalysis. Iron-benzenetricarboxylate (Fe(BTC)), a type of MOF, has been extensively studied for the removal of Orange II, mainly through adsorption, but its semiconductor properties suggest potential photocatalytic applications. researchgate.netnih.gov

Understanding the kinetics of Orange II photodegradation is crucial for optimizing reactor design and process efficiency. The degradation process is frequently described by pseudo-first-order kinetics, often in the context of the Langmuir-Hinshelwood model. researchgate.netnih.gov

The pseudo-first-order model can be expressed as:

ln(C₀/C) = k_app * t

where C₀ is the initial dye concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant.

Studies using various photocatalysts have confirmed this kinetic behavior. For instance, the degradation of Orange II using metal-impregnated TiO2 followed pseudo-first-order kinetics. researchgate.net Similarly, a kinetic study on the degradation by iron oxide nanoparticles demonstrated that the rate constant increases with higher catalyst concentrations. acs.org When the IONP catalyst concentration was increased from 2 to 8 mg/L, the time required to reach half of the initial Orange II concentration (half-life, t₁/₂) decreased from 4.96 to 1.23 hours. acs.org

Kinetic Parameters for Photocatalytic Degradation of Food Orange 2
PhotocatalystCatalyst Conc. (mg/L)Rate Constant (k)Half-life (t₁/₂) (hours)Kinetic Model
Iron Oxide Nanoparticles (IONPs)2-4.96Pseudo-first-order
Iron Oxide Nanoparticles (IONPs)4-3.32Pseudo-first-order
Iron Oxide Nanoparticles (IONPs)6-2.27Pseudo-first-order
Iron Oxide Nanoparticles (IONPs)8-1.23Pseudo-first-order
Metal-impregnated TiO₂---Pseudo-first-order

Data sourced from a study on iron oxide nanoparticles and metal-impregnated TiO₂. acs.orgresearchgate.net

The efficiency of the photocatalytic degradation of Orange II is sensitive to several environmental and operational parameters.

Initial Dye Concentration : Generally, the percentage of degradation decreases as the initial concentration of the dye increases. medcraveonline.com At lower concentrations, more photons are available to the catalyst surface, leading to higher generation of hydroxyl radicals. acs.org For example, a 20 ppm solution of Orange II reached 98% degradation in about 6 hours, whereas an 80 ppm solution took 13 hours to achieve maximum degradation. acs.org

Catalyst Concentration : Increasing the amount of photocatalyst generally enhances the degradation rate up to an optimal point. ijesi.org This is attributed to the increased number of available active sites on the catalyst surface. ijesi.org However, an excessive catalyst concentration can lead to increased turbidity of the solution, which blocks light penetration and reduces efficiency. ijesi.org

pH of the Solution : The pH of the reaction medium is a critical factor, as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. nih.govijesi.org For Orange II degradation, acidic conditions are often more favorable. mdpi.comfrontiersin.org In the Co78Si8B14/g-C3N4 composite system, the degradation rate reached 98% at pH 3 but was only 27.31% at pH 12. mdpi.com This is because the surface of many metal oxide catalysts is positively charged under acidic conditions, which promotes the adsorption of the anionic Orange II dye. ijesi.org

Light Intensity : Higher light intensity generally leads to a faster degradation rate because it increases the generation of electron-hole pairs, and consequently, more reactive oxygen species. nih.govfrontiersin.org

Adsorption and Sequestration Studies

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater, owing to its operational simplicity and high efficiency. mdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

The development of low-cost, high-efficiency adsorbents is a key area of research for Orange II removal.

Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials with large surface areas, making them excellent candidates for adsorption. An iron-benzenetricarboxylate (Fe(BTC)) MOF has been shown to be a highly effective adsorbent for Orange II, with an adsorption capacity significantly higher than that of activated carbon. nih.gov The textural properties of the adsorbent, such as specific surface area, are crucial for its performance. mdpi.com

Carbon-Based Materials : Various carbon materials, including commercial activated carbon and synthesized micro-mesoporous carbons, have been studied for the adsorption of Orange II. deswater.com These materials possess high specific surface areas, ranging from 710 to 950 m²/g. deswater.com The surface properties can be characterized using techniques like nitrogen adsorption isotherms and scanning electron microscopy (SEM). deswater.com

Biosorbents : Natural and waste materials are being explored as cost-effective alternatives. Dried orange peel has been investigated as a potential biosorbent for removing pollutants from aqueous solutions. researchgate.net

To understand and optimize the adsorption process, experimental data are analyzed using isotherm and kinetic models.

Adsorption Isotherms : Isotherm models describe the equilibrium relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye remaining in the solution at a constant temperature.

Langmuir Isotherm : This model assumes monolayer adsorption on a homogeneous surface. It is often found to be the best fit for Orange II adsorption on materials like carbon and Fe(BTC) MOFs, indicating a uniform adsorption process. nih.govdeswater.com

Freundlich Isotherm : This model is empirical and describes adsorption on heterogeneous surfaces.

Other models such as the Dubinin–Radushkevich and Tempkin isotherms are also used to analyze the experimental data. researchgate.netdeswater.com

Adsorption Kinetics : Kinetic models are used to investigate the rate of the adsorption process and identify the rate-controlling step.

Pseudo-Second-Order Model : This model is frequently found to best describe the kinetics of Orange II adsorption. nih.govdeswater.com This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.govsemanticscholar.org

Pseudo-First-Order Model : This model is also tested to describe the initial stages of adsorption. deswater.com

Intra-particle Diffusion Model : This model is used to determine if diffusion within the pores of the adsorbent is the rate-limiting step. deswater.com For Orange II adsorption on Fe(BTC), intra-particle diffusion was identified as the rate-controlling step. nih.gov

Maximum Adsorption Capacities (q_max) of Various Adsorbents for this compound
Adsorbent MaterialMax. Adsorption Capacity (mg/g)Optimal Isotherm ModelOptimal Kinetic Model
Fe(BTC) MOF (at 298 K)435LangmuirPseudo-second-order
Carbon ST-A-CO2322LangmuirPseudo-second-order
Commercial Activated Carbon (CWZ-22)206LangmuirPseudo-second-order
Carbon ST-A127LangmuirPseudo-second-order

Data compiled from studies on Fe(BTC) and various carbon materials. nih.govdeswater.com

Recyclability and Regeneration of Adsorbent Systems

The economic viability and sustainability of using adsorption for the removal of this compound from wastewater are significantly enhanced by the ability to regenerate and reuse the adsorbent materials. Regeneration involves treating the saturated adsorbent to remove the adsorbed dye, thereby restoring its adsorptive capacity for subsequent cycles.

Various low-cost, renewable, and locally available materials are being explored as adsorbents. researchgate.net The regeneration of these materials is a critical factor for their large-scale application. researchgate.net For biosorbents like orange peel, which has been studied for the removal of pollutants, regeneration experiments have demonstrated high reversibility. mdpi.com For instance, using 0.2 M HCl has proven effective for desorbing metal ions, achieving desorption efficiencies up to 94%. mdpi.com Such regenerated adsorbents can potentially be reused for multiple cycles (e.g., 9-10 cycles) before their capacity significantly diminishes. mdpi.com

The table below summarizes findings on the regeneration of similar biosorbent systems, highlighting the potential for applying these methods to adsorbents used for this compound.

Adsorbent SystemPollutantRegenerating AgentDesorption EfficiencyReusability
Mixed AdsorbentCu(II), Cd(II)0.2 M HCl90% - 94%9-10 cycles
Orange PeelCu(II), Cd(II)0.2 M HCl-Lower than mixed adsorbent

This table is generated based on data for heavy metal removal, illustrating the principles of adsorbent regeneration that are applicable to dye removal systems. mdpi.com

Electrochemical Degradation Pathways

Electrochemical methods represent a powerful technology for the treatment of wastewater containing recalcitrant dyes like this compound. ukm.my These processes utilize electrochemical reactions to break down the complex aromatic structure of the dye, often leading to complete mineralization. researchgate.net

The primary target for the electrochemical degradation of this compound is the chromophoric azo group (–N=N–), which is responsible for its color. ukm.my The degradation can proceed through two main pathways: reductive cleavage at the cathode and oxidative degradation at the anode.

Reductive Electrolysis: In divided electrochemical cells, reductive electrolysis of Orange II results in the cleavage of the azo linkage. researchgate.net This process is typically first-order in both the substrate and the applied current. The primary products of this reductive cleavage are aromatic amines, such as sulfanilic acid and 1-amino-2-naphthol, which are formed in nearly quantitative yields. researchgate.netfrontiersin.org

Oxidative Electrolysis: Anodic oxidation is a highly effective method that can lead to the complete mineralization of the dye into CO2, water, and inorganic ions. researchgate.net The mechanism can involve direct oxidation, where the dye molecule is oxidized directly on the anode surface, or indirect oxidation, which is mediated by powerful oxidizing species generated in situ. In solutions containing chloride ions, for example, electrochemically generated active chlorine species (e.g., hypochlorite) can rapidly attack and degrade the dye molecule. researchgate.neteeer.org The use of high-performance anodes, such as boron-doped diamond (BDD), has been shown to be particularly effective, with the rate of dye disappearance closely tracking the loss of total organic carbon (TOC). researchgate.net

In undivided cells, both oxidation and reduction can occur simultaneously. researchgate.net Under alkaline conditions, the aniline (B41778) intermediates produced from reduction can also be mineralized along with the parent dye. researchgate.net

The identification of intermediate products formed during the electrochemical degradation of this compound is essential for elucidating the reaction pathway. Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectroscopy, are employed for this purpose. eeer.orgresearchgate.net

During electrochemical oxidation, the initial step is the breaking of the azo bond, which leads to the disappearance of the characteristic color. ukm.my Spectroscopic analysis shows a decrease in the intensity of the dye's characteristic peaks in the visible region. eeer.org The degradation of the aromatic rings follows, which is confirmed by a reduction in the chemical oxygen demand (COD). ukm.myeeer.org

Key intermediates identified from the reductive cleavage of the azo bond in this compound include:

Sulfanilic acid (SA) frontiersin.org

1-amino-2-naphthol (1-A-2-N) frontiersin.org

Further oxidation of these primary intermediates leads to the formation of smaller organic molecules. For similar azo dyes, intermediates such as hydroquinone, catechol, and oxalic acid have been identified as by-products of the oxidation process. researchgate.net The complete degradation pathway involves the progressive breakdown of these intermediates into carbon dioxide and water. researchgate.net

Biological and Enzymatic Degradation Processes

Bioremediation offers an environmentally friendly and sustainable approach for the treatment of textile effluents containing this compound. This involves harnessing the metabolic capabilities of microorganisms and the catalytic activity of their enzymes to break down the dye molecule.

Numerous bacterial strains have been identified and studied for their ability to decolorize and degrade this compound. The degradation process often begins with the reductive cleavage of the azo bond by bacterial enzymes, particularly under anaerobic or microaerophilic conditions.

Bacillus species have shown significant potential for degrading Orange II. researchgate.neticontrolpollution.com For example, Bacillus subtilis has been identified as a highly potent strain, capable of producing azoreductase enzymes that break down the azo linkage. researchgate.net In the presence of a carbon source like glucose, B. subtilis can transform the dye into colorless compounds such as p-phenylenediamine (B122844) and aniline. researchgate.net Engineered strains of Bacillus subtilis, equipped with both azo reductase and deaminase pathways, have demonstrated efficient degradation of Orange II into less toxic metabolites like naphthalene (B1677914) and o-xylene. researchgate.net

Escherichia coli has also been identified as a promising strain for the biodegradation of similar azo dyes, showing a high percentage of degradation in initial screenings. mdpi.comresearchgate.net Studies have shown that optimizing physicochemical parameters like pH, temperature, and nutrient concentration can significantly enhance the degradation capability of these bacteria. mdpi.com

The table below presents the degradation capabilities of various bacterial strains against Orange II and similar azo dyes.

Bacterial StrainTarget DyeDegradation EfficiencyKey Findings
Bacillus subtilisOrange IIHighProduces azoreductase; degradation enhanced by glucose. researchgate.net
Engineered Bacillus subtilisOrange IIEfficientDegrades dye into naphthalene and o-xylene. researchgate.net
Escherichia coliBasic Orange 2Up to 89.88%Breaks azo bond to form aniline and other intermediates. mdpi.comresearchgate.net
Bacillus sp. S2Orange G100% (immobilized)Immobilized cells show higher degradation capacity. icontrolpollution.com
Pseudomonas aeruginosaMethyl OrangeUp to 88.23%Effective mineralization under optimized conditions. mdpi.com

This table compiles data on the degradation of this compound and structurally similar azo dyes by different bacterial strains.

The enzymatic degradation of this compound involves specific enzymes that catalyze the breakdown of the dye's structure. Key enzymes include peroxidases, laccases, and azoreductases. nih.govscielo.org.mx

The mechanism of degradation by manganese peroxidase from the white-rot fungus Bjerkandera sp. has been elucidated using advanced analytical techniques. nih.gov The study proposed three distinct cleavage pathways for the biotransformation of Orange II: nih.gov

Symmetrical Cleavage: This pathway involves the symmetrical splitting of the azo linkage, leading to the formation of 4-aminobenzenesulfonate (B1229798) and 1-amino-2-naphthol. nih.gov

Asymmetrical Cleavage (Naphthalene Side): An asymmetrical cleavage on the naphthalene side of the molecule generates 1,2-naphthoquinone (B1664529) and 4-diazoniumbenzenesulfonate. The latter is subsequently transformed into 4-hydroxybenzenesulfonate. nih.gov

Third Degradation Pathway: This route leads to the formation of 2-naphthol (B1666908) and 4-hydroxybenzenesulfonate. nih.gov

Laccases, another class of enzymes, also play a significant role in the degradation of Orange II. nih.gov Treatment with crude laccase extract from Trametes versicolor resulted in up to 84% dye removal after 24 hours. nih.gov The mechanism involves the oxidation of the dye structure to form lower molecular weight compounds. researchgate.net Similarly, horseradish peroxidase (HRP), when immobilized on supports like diatomites, has shown high catalytic activity in the oxidative removal of Orange II in the presence of hydrogen peroxide. scielo.org.mx

The enzymatic process is a combination of the catalytic action of the enzyme and, in some systems, the physical adsorption of the dye onto the biomass or support material. scielo.org.mxnih.gov

Analysis of Transformation Products and Environmental Pathways

Advanced analytical techniques are indispensable for separating, identifying, and quantifying the transient intermediates and final byproducts formed during the degradation of this compound. Chromatographic methods are central to this analysis, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prominently used techniques. ijmr.net.in HPLC is particularly effective for analyzing complex mixtures and can be coupled with detectors like UV-Vis, Diode Array Detectors (DAD), and Mass Spectrometry (MS) for robust identification and quantification. ijmr.net.insemanticscholar.org For more volatile or derivatized compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to identify reaction products. nih.govfrontiersin.org

Transformation Products from Remediation Processes

Various remediation techniques, particularly Advanced Oxidation Processes (AOPs) and microbial degradation, have been studied for their effectiveness in breaking down this compound. These processes generate a cascade of intermediate products before potential complete mineralization to carbon dioxide and water. mdpi.com

AOPs, which utilize highly reactive species like hydroxyl (•OH) or sulfate (SO₄•⁻) radicals, initiate degradation by attacking the chromophoric azo bond (–N=N–) and the aromatic rings of the dye molecule. mdpi.comacs.org This leads to decolorization and the formation of various aromatic and aliphatic intermediates. Similarly, microbial degradation, often mediated by enzymes like laccase and azoreductase, also targets the azo linkage, which can be cleaved either symmetrically or asymmetrically. frontiersin.orgresearchgate.net

Key identified transformation products from different degradation pathways are summarized below.

Table 1: Identified Transformation Products of this compound Degradation

Degradation Method Identified Transformation Products Analytical Technique
Microbial (Laccase) Naphthalen-2-ol, (4-sulfophenyl)diazenyl, 1,2-Benzenedicarboxylic acid (Phthalic acid), Benzoic acid, Hexanoic acid GC-MS
Fenton-like Process 1-amino-2-naphthol GC-MS

This table is interactive. Click on the headers to sort.

Proposed Environmental Degradation Pathways

The degradation of this compound typically begins with the cleavage of the azo bond, which is the primary chromophore responsible for its color. This initial step results in the formation of aromatic amines and other naphthalene or benzene (B151609) derivatives.

Azo Bond Cleavage : The –N=N– double bond is the most reactive site. Under reductive conditions (common in anaerobic microbial degradation), the bond is cleaved to form sulfanilic acid and 1-amino-2-naphthol. Under oxidative conditions (AOPs), the attack by radicals can lead to intermediates like (4-sulfophenyl)diazenyl and Naphthalen-2-ol through asymmetric cleavage. frontiersin.org

Aromatic Ring Opening : Following the initial cleavage, the resulting aromatic intermediates, such as naphthalen-2-ol and various benzene derivatives, undergo further oxidation. frontiersin.org This involves the hydroxylation of the aromatic rings, followed by ring-opening to produce smaller aliphatic acids.

Mineralization : The ultimate goal of remediation is the complete mineralization of the dye into benign inorganic substances. The aliphatic acids formed from ring-opening are further broken down into simpler molecules, eventually leading to the formation of carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻). mdpi.com

The specific pathway and the types and longevity of intermediates depend heavily on the environmental conditions (e.g., pH, temperature, presence of oxygen) and the specific remediation technology employed. rsc.orgnih.gov For instance, laccase-mediated degradation has been shown to proceed via an asymmetric cleavage of the azo bond, leading to the formation of intermediates like phthalic acid and eventually non-toxic products such as benzoic acid and hexanoic acid. frontiersin.org In contrast, other processes might generate different sets of byproducts. Continuous analysis and identification of these pathways are essential for developing and optimizing eco-friendly waste management strategies for dye-contaminated wastewater. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-Benzenedicarboxylic acid
1-amino-2-naphthol
Benzoic acid
This compound
Hexanoic acid
Naphthalen-2-ol
Phthalic acid
Sulfanilic acid

Historical Scientific Context and Regulatory Science Research

Evolution of Analytical Chemical Methodologies in Food Science

The analysis of synthetic food dyes has undergone a significant transformation, driven by the need for greater accuracy, sensitivity, and specificity. The methodologies applied to food colorants like Food Orange 2 have mirrored the general advancements in analytical chemistry over the past century.

Initially, simple techniques such as paper chromatography and Thin-Layer Chromatography (TLC) were employed. thermofisher.comlcms.cz These methods separate compounds based on their differential partitioning between a stationary phase and a mobile solvent, allowing for a basic identification of dyes. Spectrophotometry in the Ultraviolet-Visible (UV-Vis) range was another early tool, used to identify and quantify colorants based on their unique light absorption spectra. thermofisher.comnsf.gov

The advent of High-Performance Liquid Chromatography (HPLC) marked a major leap forward. lcms.czbio-conferences.org HPLC offers vastly superior separation efficiency, allowing for the simultaneous analysis of multiple dyes in a single run. lcms.cz Coupled with UV-Vis or Photodiode Array (PDA) detectors, HPLC became the workhorse for the quantitative analysis of food colorants, providing better resolution and reproducibility than earlier methods. thermofisher.comwww.gov.uk

Further advancements led to the development of Capillary Electrophoresis (CE) , which separates molecules based on their size and charge in an electric field, offering another high-resolution separation technique. bio-conferences.orgnih.gov

In recent decades, the coupling of separation techniques with Mass Spectrometry (MS) has revolutionized the field. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Tandem Mass Spectrometry (LC-MS/MS), provide not only separation and quantification but also definitive structural information. researchgate.netsciopen.com This allows for unambiguous identification of dyes and their degradation products, even at trace levels within complex food samples. researchgate.net Ultra-High Performance Liquid Chromatography (UPLC), a newer form of HPLC, offers even faster analysis times and higher resolution. sciopen.com

Table 1: Comparison of Analytical Methodologies for Food Colorant Detection This table is interactive. You can sort and filter the data.

Technique Principle Primary Application Advantages Limitations
Thin-Layer Chromatography (TLC) Differential partitioning on a flat plate Qualitative screening Simple, low cost Low resolution, not easily quantifiable
UV-Visible Spectroscopy Light absorption by chromophores Quantification, Identification Simple, fast Prone to interference from matrix
High-Performance Liquid Chromatography (HPLC) High-pressure liquid separation on a column Quantification, Separation High resolution, reproducible, quantifiable Requires more complex equipment, solvent use
Capillary Electrophoresis (CE) Separation by charge and size in an electric field Separation of charged molecules High efficiency, low sample volume Less robust than HPLC for some matrices

Scientific Drivers for the Development of Advanced Detection Techniques for Food Colorants

The progression from simple colorimetric tests to sophisticated mass spectrometry was not merely a matter of technological curiosity. It was driven by pressing scientific and regulatory needs.

Detection of Illegal and Banned Dyes: A primary driver has been the fight against economic adulteration and food fraud. Unscrupulous producers have been known to use cheaper, unapproved industrial dyes, such as Sudan dyes, to color foodstuffs like spices. thermofisher.comwww.gov.uk These illegal dyes can pose health risks. Because they are often structurally similar to permitted dyes, highly selective and sensitive methods like LC-MS/MS are necessary to distinguish them and confirm their presence. thermofisher.comresearchgate.net

Need for Higher Sensitivity and Lower Limits of Detection (LOD): As toxicological understanding has grown, concerns have arisen about the effects of trace-level contaminants and impurities in food colorants. For example, some dyes were found to be contaminated with carcinogens like benzidine. nih.gov This created a demand for analytical methods capable of detecting substances at parts-per-million (ppm) or even parts-per-billion (ppb) levels, a task for which older methods were ill-suited. researchgate.netsciopen.com

Complexity of Food Matrices: Food is not a simple solution. It is a complex mixture of proteins, fats, carbohydrates, and other compounds. This "matrix" can interfere with the analysis of a target compound like this compound. nih.govsciopen.com A significant amount of research has focused on developing better sample preparation techniques (e.g., Solid Phase Extraction, QuEChERS) and more robust detection methods that are less susceptible to matrix effects, ensuring that results are accurate and reliable. www.gov.uknih.govsciopen.com

Demand for Comprehensive Analysis: Regulators and food producers need to monitor for a wide range of colorants simultaneously. Methods that can screen for dozens of compounds in a single, rapid analysis are more efficient and cost-effective. sciopen.com This has driven the development of multi-residue methods, which are common in modern food safety laboratories. researchgate.net

Q & A

Q. How can multi-omics approaches elucidate the mechanisms of this compound-induced oxidative stress?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and redox metabolomics to map pathways like Nrf2-Keap1 signaling. Use pathway enrichment analysis (e.g., DAVID) to prioritize targets. Validate findings with CRISPR-Cas9 knockouts in cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Food orange 2
Reactant of Route 2
Reactant of Route 2
Food orange 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.